![molecular formula C24H18F3NO4S B2511346 3-(2-methoxyphenyl)-9-(thiophen-2-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 929810-16-2](/img/structure/B2511346.png)
3-(2-methoxyphenyl)-9-(thiophen-2-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions and the use of various reagents and catalysts. In the context of the provided data, the synthesis of cyclic dipeptidyl ureas and related compounds involves the Ugi reaction, which is a multi-component reaction that can create a diverse array of products . Similarly, the synthesis of 1-methoxy-1H-phenanthro[9,10-c][1,2]oxazine involves the reaction of specific precursors with benzoylmethylene(triphenyl)phosphorane, followed by thermal reactions with dienophiles to yield triphenylene-o-dicarboxylic derivatives . These methods demonstrate the complexity and creativity required in organic synthesis to achieve the desired molecular architectures.
Molecular Structure Analysis
The determination of molecular structures is crucial for understanding the properties and potential applications of organic compounds. X-ray diffraction analysis is a common technique used to elucidate the structure of molecules. For instance, the molecular and crystal structures of a 1,2,4-triazole derivative and its complex with cadmium chloride were determined using this method, revealing details such as hydrogen bonding and the geometry of the complex . Such structural analyses are essential for the rational design of new compounds with specific properties.
Chemical Reactions Analysis
The reactivity of organic compounds is influenced by their molecular structure. The data provided indicates that certain triazine derivatives can be methylated to yield O-methyl derivatives . Additionally, the transformation of 1-methoxy-1H-phenanthro[9,10-c][1,2]oxazine to triphenylene-o-dicarboxylic derivatives involves a thermal reaction, showcasing the compound's reactivity under specific conditions . Understanding these reactions is important for the synthesis of novel materials and for the modification of existing compounds to enhance their properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of organic compounds are determined by their molecular structure and composition. Techniques such as FT-IR, NMR, XRD, and SEM are used to characterize these properties . For example, the optical properties of thin films derived from a thiazolo[3,2-a][1,3,5]triazine compound were investigated, revealing information about the material's optical band gaps and other relevant parameters . These properties are critical for the application of organic compounds in areas such as optoelectronics and photodetection.
Case Studies
While the provided data does not include specific case studies, the synthesis and characterization of novel organic compounds, such as those described in the papers, often lead to potential applications in various fields. For instance, the development of photodetectors based on the optical properties of thiazolo[3,2-a][1,3,5]triazine thin films is an example of how fundamental research can translate into technological advancements .
Aplicaciones Científicas De Investigación
Synthesis and Characterization Techniques
Research on compounds with complex structures often involves detailed synthesis and characterization methods. For instance, Nicolaides et al. (1996) described the synthesis of 1-methoxy-1H-phenanthro[9,10-c][1,2]oxazine derivatives, showcasing methods that could potentially apply to the synthesis and transformation of similar compounds (Nicolaides et al., 1996). These techniques often involve reactions under specific conditions to achieve high yields of the desired products, which are then characterized using various analytical methods.
Optical and Electronic Properties
Thabet et al. (2020) demonstrated the synthesis, characterization, and DFT modeling of novel organic compound thin films derived from related compounds. This study highlights the interest in understanding the optical and electronic properties of such compounds for potential applications in optoelectronics and photodetectors (Thabet et al., 2020). The detailed characterization includes FT-IR, NMR, XRD, and SEM analyses, alongside theoretical DFT calculations to predict the molecular structure and properties.
Potential Biological Activities
Compounds with intricate structures similar to the query often undergo evaluation for biological activities. Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and tested them for antimicrobial activities, revealing that some compounds exhibited good or moderate activities against test microorganisms (Bektaş et al., 2007). This suggests that related compounds might also possess antimicrobial or other biological activities, making them of interest for pharmaceutical research.
Photophysical and Photochemical Studies
The study of photochromic properties of compounds, as researched by Deniz et al. (2009), involves understanding how structural variations influence the photophysical and photochemical behaviors. These investigations are crucial for applications in material sciences, such as the development of photoresponsive materials (Deniz et al., 2009).
Propiedades
IUPAC Name |
3-(2-methoxyphenyl)-9-(thiophen-2-ylmethyl)-2-(trifluoromethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F3NO4S/c1-30-18-7-3-2-6-15(18)20-21(29)16-8-9-19-17(22(16)32-23(20)24(25,26)27)12-28(13-31-19)11-14-5-4-10-33-14/h2-10H,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORGRMYKPAHVICA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=C(OC3=C(C2=O)C=CC4=C3CN(CO4)CC5=CC=CS5)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methoxyphenyl)-9-(thiophen-2-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

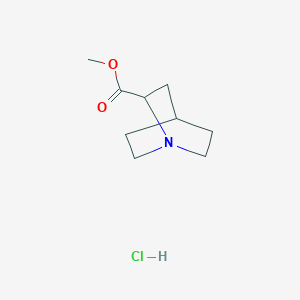
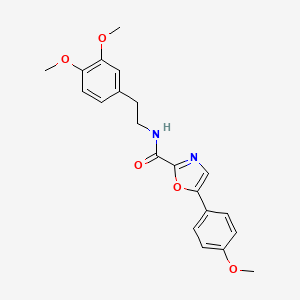
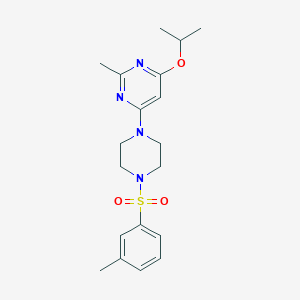
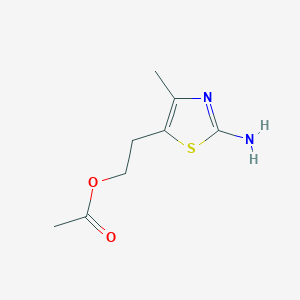
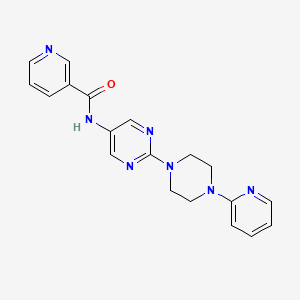
![[4-(1,1,1-Trifluoropropan-2-yl)phenyl]methanol](/img/structure/B2511271.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B2511272.png)
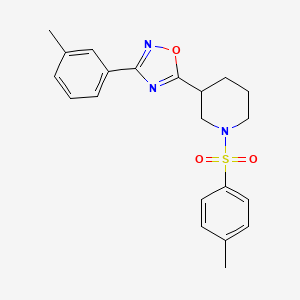
![7-Chloro-3-[(2-chloro-3-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine](/img/structure/B2511276.png)

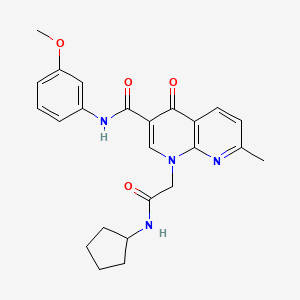

![3-[(4-fluorobenzyl)sulfanyl]-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2511283.png)
![Methyl 3-[(3-methoxynaphthalene-2-carbonyl)amino]-5-phenylthiophene-2-carboxylate](/img/structure/B2511286.png)